2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide

LDHA inhibition Fragment-based lead generation Cancer metabolism

2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide (CAS 1114631-02-5) is a synthetic benzothiazole derivative featuring a 2-acetamido substituent on the benzothiazole core and an N-[2-[benzyl(methyl)amino]ethyl]acetamide side chain at the 6-position. It belongs to a class of benzothiazole-2,6-diamide analogs that have been explored in fragment-based drug discovery, notably as lactate dehydrogenase A (LDHA) inhibitors.

Molecular Formula C21H24N4O2S
Molecular Weight 396.5 g/mol
Cat. No. B13679339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide
Molecular FormulaC21H24N4O2S
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NC2=C(S1)C=C(C=C2)CC(=O)NCCN(C)CC3=CC=CC=C3
InChIInChI=1S/C21H24N4O2S/c1-15(26)23-21-24-18-9-8-17(12-19(18)28-21)13-20(27)22-10-11-25(2)14-16-6-4-3-5-7-16/h3-9,12H,10-11,13-14H2,1-2H3,(H,22,27)(H,23,24,26)
InChIKeyWAOYOEVXKJQREO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide Procurement Guide: Structural and Pharmacological Baseline


2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide (CAS 1114631-02-5) is a synthetic benzothiazole derivative featuring a 2-acetamido substituent on the benzothiazole core and an N-[2-[benzyl(methyl)amino]ethyl]acetamide side chain at the 6-position. It belongs to a class of benzothiazole-2,6-diamide analogs that have been explored in fragment-based drug discovery, notably as lactate dehydrogenase A (LDHA) inhibitors. Its closest structurally characterized analog is N-(2-(methylamino)-1,3-benzothiazol-6-yl) acetamide, a fragment hit with an X-ray co-crystal structure in rat LDHA (PDB 4AJ1) reported in the fragment-based lead generation study by Ward et al. (J. Med. Chem. 2012) [1].

Why Generic Benzothiazole Amides Cannot Substitute for 2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide in LDHA-Targeted Research


Benzothiazole acetamides are not functionally interchangeable. The target compound incorporates a dual-substitution pattern—a 2-acetamido group and a 6-position benzyl(methyl)aminoethyl acetamide chain—that distinguishes it from mono-substituted benzothiazole fragments. In the LDHA inhibitor series reported by Ward et al., fragment linking transformed a simple 2-methylaminobenzothiazole fragment (Kd ≈ 770–1,000 μM) into linked lead compounds with nanomolar binding affinities [1]. The presence of the 6-position amide tethered to a benzyl(methyl)amino group in the target compound represents a critical linker attachment point absent in simpler 2-substituted benzothiazoles such as N-(2-amino-6-benzothiazolyl)acetamide (CAS 533-41-5) or 2-acetamidobenzothiazole (CAS 3028-06-6). Generic substitution with compounds lacking this 6-position elaboration would forfeit the key pharmacophoric extension required for target engagement in linked-fragment LDHA programs.

Quantitative Differentiation Evidence for 2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide vs. Closest Analogs


Structural Elaboration at the 6-Position vs. Unsubstituted Benzothiazole Fragment: Binding Affinity Enhancement in LDHA

The target compound carries a 6-position N-[2-[benzyl(methyl)amino]ethyl]acetamide chain absent in the simplest fragment hit N-(2-(methylamino)-1,3-benzothiazol-6-yl) acetamide. In the Ward et al. LDHA series, the unlinked fragment (PDB 4AJ1) exhibited a Kd of 770,000–1,000,000 nM and an IC50 of 500,000 nM against rat LDHA. Fragment linking via the 6-position amino group to a second binding-site ligand produced compounds with IC50 values as low as 40–100 nM [1]. Although the target compound's own binding data are not publicly reported, its 6-position amide extension mirrors the linker trajectory observed in the co-crystal structures of potent linked inhibitors (e.g., PDB 4AJP), where the 6-position amide projects toward the cofactor-binding region [2].

LDHA inhibition Fragment-based lead generation Cancer metabolism

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bond Capacity vs. 2-Amino-6-acetamidobenzothiazole

The target compound (calculated logP ≈ 2.8, molecular weight ~424 g/mol, 2 hydrogen bond donors, 5–6 hydrogen bond acceptors) exhibits significantly higher lipophilicity and a larger molecular surface compared to the minimal fragment 2-amino-6-acetamidobenzothiazole (logP ≈ 1.2, MW 207 g/mol, 3 HBD, 4 HBA) [1] . The benzyl(methyl)aminoethyl side chain reduces hydrogen bond donor count relative to the primary amine in 2-amino-6-acetamidobenzothiazole, which may improve passive membrane permeability in cell-based assays. In the LDHA program, cellular activity required balanced lipophilicity; fragments with logP < 1.5 showed negligible cell penetration [1].

Physicochemical profiling Drug-likeness Permeability

Synthetic Tractability and Derivatization Potential vs. 2-Acetamidobenzothiazole

The target compound presents two differentiated amide bonds: the 2-acetamido group and the 6-position acetamide bearing the benzyl(methyl)aminoethyl side chain. This contrasts with 2-acetamidobenzothiazole (CAS 3028-06-6), which lacks a functionalizable 6-position. In the Ward et al. LDHA study, the 6-amino group served as the critical attachment point for fragment linking via amide or urea bond formation with a second fragment carboxylic acid [1]. The target compound's pre-formed 6-position amide with a terminal tertiary amine provides a handle for further alkylation, quaternization, or conjugation without requiring de novo amide coupling to the benzothiazole core. Commercial availability at ≥95% purity (1 g scale) from specialty suppliers supports immediate use in SAR expansion without multi-step synthesis.

Chemical probe synthesis Amide coupling Fragment linking

Recommended Application Scenarios for 2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide in LDHA and Benzothiazole SAR Programs


Fragment-Linking Scaffold for LDHA Inhibitor Optimization

The compound serves as a pre-functionalized benzothiazole core for fragment-linking campaigns targeting LDHA. Its 6-position amide side chain mimics the linker trajectory observed in the potent linked inhibitor co-crystallized in PDB 4AJP. Researchers can conjugate a second fragment to the terminal tertiary amine or replace the 2-acetamido group to explore cooperative binding with the substrate/cofactor pocket, following the SAR strategy described by Ward et al. [1]. This avoids the need for multi-step synthesis of the benzothiazole-liker intermediate.

Cell-Based Target Engagement Probe Development

The compound's predicted higher logP (~2.8) and reduced HBD count (2) relative to primary-amine-containing benzothiazole fragments suggest improved passive permeability. This makes it a candidate scaffold for developing cell-active LDHA chemical probes, where simpler fragments (logP < 1.5) failed to demonstrate cellular target engagement in the Ward et al. study [1]. Procurement for permeability SAR studies is supported by commercial availability at ≥95% purity.

Benzothiazole Acetamide Library Enumeration via Late-Stage Diversification

The terminal N-benzyl-N-methylamine moiety provides a versatile handle for library synthesis through alkylation, reductive amination, or quaternization reactions, enabling rapid generation of analogs for structure-activity relationship studies. This orthogonal derivatization capability, combined with the potential for 2-acetamido hydrolysis to the free 2-amine, supports two-dimensional library expansion without de novo benzothiazole core synthesis [1] .

Quote Request

Request a Quote for 2-(2-Acetamido-6-benzothiazolyl)-N-[2-[benzyl(methyl)amino]ethyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.